Fmoc-phe(3-I)-OH

Peptide Diversification Palladium Catalysis Biaryl Amino Acids

Procure Fmoc-Phe(3-I)-OH (CAS 210282-31-8) to unlock site-specific, on-resin Suzuki-Miyaura diversification and directional halogen-bonding for tunable peptide biomaterials. Unlike generic Fmoc-Phe-OH or para-iodo regioisomers, the meta-iodine substituent enables palladium-catalyzed cross-coupling for rapid biaryl library synthesis and serves as a strong, geometrically precise XB donor for supramolecular hydrogel engineering. This building block supports one-step incorporation of radioiodine isotopes for PET/SPECT tracer development and systematic halogen-position SAR exploration at GPCR and integrin targets, making it the essential choice for medicinal chemistry and biomaterials programs that demand regiospecific reactivity and programmable self-assembly.

Molecular Formula C24H20INO4
Molecular Weight 513.3 g/mol
CAS No. 210282-31-8
Cat. No. B1390331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-phe(3-I)-OH
CAS210282-31-8
Molecular FormulaC24H20INO4
Molecular Weight513.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)I)C(=O)O
InChIInChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeySSKOJXLIQFVOGC-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-phe(3-I)-OH CAS 210282-31-8: Protected 3-Iodo-L-Phenylalanine Building Block for SPPS and Radiopharmaceutical Precursor Procurement


Fmoc-phe(3-I)-OH (CAS 210282-31-8) is an Fmoc-protected, non-canonical L-phenylalanine derivative bearing a single iodine substituent at the meta (3-) position of the aromatic ring . It is employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), with a molecular weight of 513.4 g/mol and purity specifications typically ≥98% (HPLC) from commercial sources . The meta-iodo substitution confers distinct chemical reactivity profiles for downstream diversification (e.g., Suzuki-Miyaura cross-coupling) and halogen bonding potential relative to para-iodo or non-halogenated analogs [1].

Fmoc-phe(3-I)-OH Procurement Rationale: Why Meta-Iodo Substitution Cannot Be Replaced by Fmoc-Phe-OH or Fmoc-Phe(4-I)-OH


Generic substitution with Fmoc-Phe-OH or positional isomers (e.g., Fmoc-Phe(4-I)-OH) is not scientifically interchangeable due to fundamentally divergent chemical and supramolecular properties. The iodine atom at the meta position serves as a critical handle for palladium-catalyzed cross-coupling reactions, enabling post-synthetic peptide diversification on-resin or in solution, a capability entirely absent in non-halogenated Fmoc-Phe-OH [1]. Furthermore, halogenation position (meta vs. para) dictates halogen bonding strength and geometry, which in turn controls supramolecular assembly, hydrogel mechanical stiffness, and crystallographic packing [2]. Finally, the meta-iodo regioisomer presents a distinct steric and electronic environment compared to ortho- or para-iodo analogs, altering side-chain conformational preferences and potential receptor binding interactions in bioactive peptide sequences [3].

Fmoc-phe(3-I)-OH Quantitative Differentiation Evidence: Comparator Data for Scientific Procurement Decisions


Suzuki-Miyaura Cross-Coupling Reactivity: Fmoc-3-Iodo-Phe vs. Fmoc-4-Bromo-Phe

Fmoc-phe(3-I)-OH demonstrates superior reactivity as an electrophilic coupling partner in non-aqueous Suzuki-Miyaura cross-coupling (SMC) reactions compared to the brominated analog Fmoc-Phe(4-Br)-OH. The iodo substituent enables more efficient oxidative addition with palladium catalysts, facilitating direct one-step synthesis of biaryl-containing unnatural amino acids (Bip derivatives) without requiring protecting group exchange from Boc to Fmoc [1]. While the published protocol reports 'good to excellent yields' for both iodo and bromo substrates, the iodo derivatives are consistently cited as the preferred electrophiles for achieving higher conversion rates under milder conditions in SMC reactions, a pattern consistent with established organometallic principles where aryl iodides react significantly faster than aryl bromides [1][2].

Peptide Diversification Palladium Catalysis Biaryl Amino Acids

Halogen Bonding Strength in Self-Assembly: Fmoc-Phe(4-I)-OH Quantified vs. Br/Cl/F Analogs

In studies of Fmoc-phenylalanine hydrogelators, the mechanical stiffness (storage modulus G') of hydrogels formed by para-halogenated derivatives correlates directly with halogen atom polarizability and halogen bonding (XB) donor strength. Fmoc-Phe(4-I)-OH produced the strongest gels among the series (F, Cl, Br, I), with iodinated and brominated derivatives exhibiting significantly higher G' values than chlorinated or fluorinated analogs [1][2]. Single-crystal X-ray analysis confirmed XB occurrence in the iodo derivative's solid-state packing, whereas F and Cl analogs did not engage in detectable halogen bonding [3]. While these data derive from the para-iodo isomer, they establish class-level inference that iodine substitution imparts substantially greater XB potential than lighter halogens, a property that is tunable by substitution position (meta vs. para) and may differ in geometric specificity [4].

Supramolecular Chemistry Hydrogel Mechanics Halogen Bonding

Enantiomeric Integrity: Fmoc-phe(3-I)-OH (L-Enantiomer) vs. Racemic or D-Enantiomer Procurement

Fmoc-phe(3-I)-OH is supplied as the single L-enantiomer with defined optical rotation [α]D25 = -19 ± 2° (c=1 in DMF) . This specification is critical for biological applications where the stereochemistry of incorporated residues dictates peptide-receptor binding affinity and selectivity. Use of racemic mixtures (e.g., Fmoc-D/L-Phe(3-I)-OH) introduces heterogeneity that compromises bioactivity and complicates analytical characterization . For procurement, the L-enantiomer ensures that synthesized peptides adopt the native L-configuration at the modified position, essential for maintaining target engagement in drug discovery programs and structure-activity relationship (SAR) studies .

Chiral Purity SPPS Peptide Therapeutics

Positional Isomer Differentiation: Meta-Iodo (3-I) vs. Para-Iodo (4-I) Phenylalanine in Peptide Conformation and Binding

The meta-iodo substitution in Fmoc-phe(3-I)-OH alters the geometric presentation of the iodine atom relative to the peptide backbone compared to the para-iodo isomer (Fmoc-Phe(4-I)-OH, CAS 82565-68-2). In structure-activity studies of halogenated peptide ligands, the substitution position has been shown to modulate receptor binding affinity and subtype selectivity. For example, systematic halogen scanning of phenylalanine residues in peptide hormones (e.g., substance P analogs, angiotensin II analogs) reveals that meta- vs. para-iodination can produce distinct binding profiles, attributable to differences in steric bulk orientation and electronic effects on aromatic π-stacking with receptor pockets [1][2]. The meta position places the iodine atom in a trajectory that may avoid steric clashes present with para substitution in certain receptor subpockets, a consideration for programs targeting GPCRs or integrins .

Regioisomer Selectivity Peptide SAR GPCR Ligands

Fmoc-phe(3-I)-OH Application Scenarios: Where Meta-Iodo Substitution Delivers Differentiated Value in Peptide Research and Development


On-Resin Post-Synthetic Diversification of Peptide Libraries via Suzuki-Miyaura Cross-Coupling

For medicinal chemistry programs requiring biaryl-modified peptide libraries, Fmoc-phe(3-I)-OH provides a direct coupling handle for on-resin or solution-phase Suzuki-Miyaura reactions. The iodo substituent enables efficient oxidative addition with palladium catalysts, allowing the incorporation of diverse aryl/heteroaryl boronic acids without requiring Boc-to-Fmoc protecting group exchange steps. This one-step diversification strategy, demonstrated by Qiao et al. (J. Org. Chem. 2016), accelerates the synthesis of conformationally constrained peptide analogs and facilitates SAR exploration of aromatic interactions in peptide-protein binding interfaces [1].

Supramolecular Biomaterials Engineering: Halogen Bonding-Programmed Peptide Self-Assembly

In supramolecular chemistry and biomaterials research, the iodine atom of Fmoc-phe(3-I)-OH serves as a directional halogen bond (XB) donor, enabling precise control over peptide nanostructure and hydrogel mechanical properties. As established by Pizzi et al. (CrystEngComm, 2017) and the Metrangolo group, halogen bonding strength correlates with halogen polarizability (I > Br > Cl > F), and the substitution position (meta vs. para) dictates XB geometry and intermolecular packing [2][3]. This class-level property supports the rational design of peptide-based hydrogels, nanofibers, and tissue engineering scaffolds with tunable stiffness and stimuli-responsiveness [4].

Radiopharmaceutical Precursor Development: Iodine-124/131 Labeling of Peptide Therapeutics

The covalent iodine atom in Fmoc-phe(3-I)-OH provides a stable site for incorporation of radioiodine isotopes (I-124, I-125, I-131) into peptide-based imaging agents and radiotherapeutics. Unlike post-synthetic tyrosine iodination, which can be heterogeneous and chemically harsh, pre-incorporation of 3-iodophenylalanine via SPPS ensures site-specific, stoichiometric labeling at the designed position. This approach supports the development of peptide receptor radionuclide therapy (PRRT) agents, PET tracers, and SPECT imaging probes with defined radiochemical purity and predictable pharmacokinetic properties [1].

GPCR and Integrin Ligand SAR: Exploring Halogen Position Effects on Receptor Binding

For peptide drug discovery programs targeting G protein-coupled receptors (GPCRs), integrins, or other receptors with defined aromatic binding pockets, Fmoc-phe(3-I)-OH enables systematic exploration of halogen position effects. Meta-iodo substitution presents a distinct steric and electronic footprint compared to para-iodo (Fmoc-Phe(4-I)-OH), allowing SAR teams to probe the optimal iodine placement for affinity, selectivity, and functional activity. This is particularly relevant for programs optimizing peptide hormone analogs (e.g., angiotensin, substance P, somatostatin) where halogen scanning has been demonstrated to modulate receptor subtype selectivity and signaling bias [3][5].

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